Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
CAS No.: 2102409-64-1
Cat. No.: VC11682028
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102409-64-1 |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2 |
| Standard InChI Key | MNAIZRFWAMYJPL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s spirocyclic core consists of two fused heterocyclic rings: a six-membered diazine ring and a five-membered oxolane ring, connected at a shared spiro carbon atom. The benzyl carboxylate group is appended to the diazine nitrogen, introducing steric and electronic effects that modulate receptor binding. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
| Molecular Formula | |
| Molecular Weight | 290.36 g/mol |
| CAS Registry Number | 2102409-64-1 |
The spiro arrangement imposes conformational rigidity, enhancing selectivity for biological targets. The ether linkage contributes to solubility in polar solvents, while the benzyl group facilitates hydrophobic interactions with protein binding pockets .
Synthesis and Derivative Development
Synthetic Routes
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is synthesized via a multi-step sequence involving:
-
Ring-Closing Metathesis: Formation of the spiro core using Grubbs catalyst to cyclize diene precursors.
-
Esterification: Reaction of the spiro amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
-
Purification: Chromatographic isolation yields >95% purity, confirmed by high-performance liquid chromatography (HPLC).
Derivative Design
Structural modifications focus on enhancing bioavailability and receptor affinity:
-
Alkyl Substituents: Replacing the benzyl group with tert-butyl (e.g., tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, CAS: 1352926-03-4) increases metabolic stability.
-
Aryl Modifications: Introducing electron-withdrawing groups on the benzyl ring improves sigma receptor binding.
Biological Activities and Mechanistic Insights
Receptor Interactions
The compound exhibits dual ligand activity for:
-
Sigma-1 Receptors: Modulates calcium signaling and neuroprotection, with values in the nanomolar range.
-
Mu-Opioid Receptors (MOR): Partial agonism reduces pain perception without respiratory depression, a limitation of classical opioids.
Pharmacological Effects
-
Neuroprotection: In vitro studies demonstrate 40% reduction in glutamate-induced neuronal apoptosis at 10 µM.
-
Cardiovascular Modulation: Dose-dependent vasodilation (EC = 2.3 µM) in rat aortic rings.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for developing:
-
Analgesics: Derivatives with MOR selectivity show promise in non-addictive pain management.
-
Neurodegenerative Therapies: Sigma-1 affinity positions it for Alzheimer’s and Parkinson’s disease research.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances brain uptake by 3.2-fold compared to free drug.
Comparative Analysis with Structural Analogs
| Compound Name | CAS Number | Key Differences | Pharmacological Profile |
|---|---|---|---|
| Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane | 1097920-70-1 | Lacks carboxylate group | Sigma-1 selective ligand |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Various | Aryl substituents enhance affinity | Anticancer activity |
| Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 1352926-03-4 | tert-butyl enhances metabolic stability | Prolonged half-life (t = 8.7 h) |
Future Research Directions
-
Clinical Translation: Phase I trials to assess safety in humans.
-
Targeted Delivery: Development of antibody-drug conjugates for glioblastoma.
-
Structural Dynamics: Molecular dynamics simulations to optimize receptor binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume